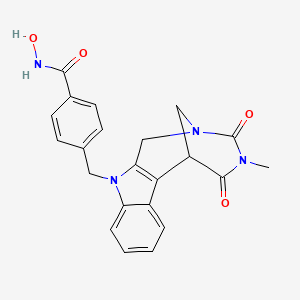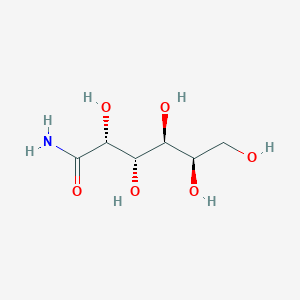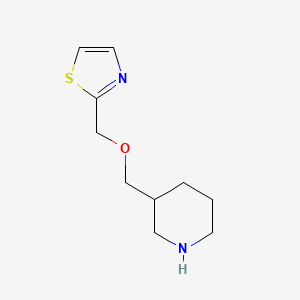
2-((Piperidin-3-ylmethoxy)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Piperidin-3-ylmethoxy)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The piperidine ring is a six-membered heterocycle that is commonly found in many pharmaceuticals . The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethoxy)methyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of a thiazole precursor with a piperidine derivative under specific conditions. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with piperidine can yield the desired compound .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-component reactions that are efficient and cost-effective. These reactions can be carried out under metal-free conditions using readily available starting materials such as ketones, aldehydes, ammonium salts, and elemental sulfur . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Piperidin-3-ylmethoxy)methyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-((Piperidin-3-ylmethoxy)methyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-((Piperidin-3-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Piperidine: A six-membered heterocyclic compound containing a nitrogen atom.
Thiazolopyridines: Compounds that combine thiazole and pyridine rings, known for their wide range of pharmacological activities.
Uniqueness
2-((Piperidin-3-ylmethoxy)methyl)thiazole is unique due to the combination of the thiazole and piperidine rings in a single molecule. This combination can result in enhanced biological activities and improved pharmacokinetic properties compared to compounds containing only one of these rings .
Eigenschaften
Molekularformel |
C10H16N2OS |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
2-(piperidin-3-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2OS/c1-2-9(6-11-3-1)7-13-8-10-12-4-5-14-10/h4-5,9,11H,1-3,6-8H2 |
InChI-Schlüssel |
YZZVNNZJRGVIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)COCC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
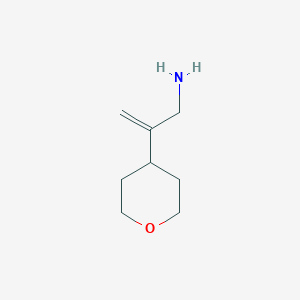

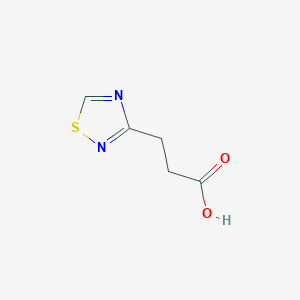
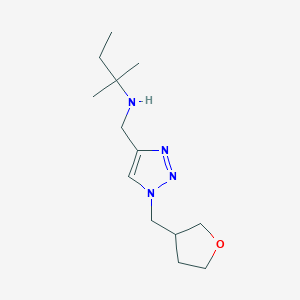
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)

